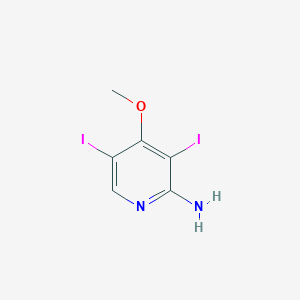

3,5-Diiodo-4-methoxypyridin-2-amine

説明

Chemical Significance in Heterocyclic Chemistry

This compound occupies a prominent position within the realm of heterocyclic chemistry, particularly as a member of the extensively studied pyridine derivative family. Pyridine derivatives constitute some of the most common and significant heterocyclic compounds, demonstrating fundamental characteristics that make them valuable for various pharmaceutical agents and natural products. The strategic incorporation of iodine atoms at specific positions on the pyridine ring enhances the compound's utility as a synthetic intermediate, as the carbon-iodine bonds provide excellent leaving groups for subsequent chemical transformations.

The compound's significance extends beyond its role as a synthetic building block. Halopyridines, including this compound, serve as key intermediates for obtaining the vast array of derivatives required for drug and agrochemical development. The presence of multiple functional groups within a single molecule allows for diverse reactivity patterns, enabling medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents with enhanced biological properties.

Research indicates that pyridine derivatives possess several pharmacological properties and demonstrate a broad degree of structural diversity that proves most valuable for exploring novel therapeutic agents. The halogenated variants, such as this compound, offer additional advantages through their enhanced reactivity and potential for selective chemical modifications. These characteristics make them particularly attractive for pharmaceutical research, where precise molecular modifications can lead to improved drug efficacy and selectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆I₂N₂O | |

| Molecular Weight | 375.93 g/mol | |

| PubChem CID | 119098113 | |

| CAS Number | 1436751-92-6 |

Structural Features and Electronic Properties

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that collectively influence its chemical behavior and biological activity. The compound features a six-membered pyridine ring as the central scaffold, with specific substituents positioned to create unique electronic and steric environments. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the positional arrangement of these substituents on the aromatic heterocycle.

The electronic properties of this compound are significantly influenced by the presence of two iodine atoms at the 3 and 5 positions. Iodine, being the largest and most polarizable of the commonly used halogens, imparts distinctive characteristics to the molecule. The electron-withdrawing nature of the iodine atoms affects the electron density distribution across the pyridine ring, potentially influencing both the basicity of the nitrogen atom and the reactivity of other positions on the ring. The methoxy group at the 4 position provides an electron-donating effect through resonance, which partially counterbalances the electron-withdrawing influence of the iodine substituents.

The amino group positioned at the 2 position contributes significantly to the compound's potential for hydrogen bonding interactions and serves as a site for further chemical modifications. This functional group arrangement creates a molecule with both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reagents involved. The Simplified Molecular Input Line Entry System representation, COC1=C(C(=NC=C1I)N)I, captures the connectivity pattern that gives rise to these electronic characteristics.

Computational studies on related halogenated pyridine derivatives suggest that the positioning of substituents significantly affects the compound's three-dimensional structure and electronic properties. The steric interactions between the iodine atoms and adjacent substituents can influence molecular conformation and reactivity patterns. Additionally, the presence of multiple heteroatoms within the structure provides opportunities for various intermolecular interactions, including halogen bonding, hydrogen bonding, and dipole-dipole interactions.

| Structural Feature | Position | Electronic Effect |

|---|---|---|

| Iodine Atoms | 3, 5 | Electron-withdrawing |

| Methoxy Group | 4 | Electron-donating |

| Amino Group | 2 | Electron-donating, hydrogen bonding |

| Pyridine Nitrogen | 1 | Basic site, coordination |

Historical Development of Halogenated Pyridine Derivatives

The development of halogenated pyridine derivatives, including compounds like this compound, represents a significant chapter in the evolution of heterocyclic chemistry. Historical reports of pyridine halogenation reactions date back to the late 19th century, establishing the foundation for modern synthetic approaches to these valuable compounds. The early recognition of the importance of regioselective halogenation led to extensive research efforts aimed at developing methods for accessing specific halogenated isomers.

Traditional approaches to pyridine halogenation often relied on electrophilic aromatic substitution processes, which typically favor substitution at the 3-position of the pyridine ring. However, these methods frequently suffered from limitations including harsh reaction conditions, poor regioselectivity, and incompatibility with sensitive functional groups. The development of more sophisticated halogenation strategies has been driven by the pharmaceutical and agrochemical industries' need for diverse halopyridine building blocks.

Recent advances in pyridine halogenation methodology have addressed many of the historical limitations. Modern approaches to selective pyridine halogenation include the use of designed phosphine reagents that enable position-selective installation of halogens. These methods demonstrate the evolution from traditional harsh conditions to more controlled and selective processes. The development of such methodologies has made compounds like this compound more accessible to researchers, facilitating their incorporation into drug discovery programs and materials science applications.

The historical context of halogenated pyridine development also encompasses the recognition of their biological significance. Early studies revealed that pyridine derivatives possess extensive ranges of biological activities, including antifungal, antibacterial, anticancer, anti-obesity, anti-inflammatory, antitubercular, antihypertensive, antineuropathic, antihistaminic, antiviral, and antiparasitic properties. This broad spectrum of biological activities has driven continued interest in developing new halogenated pyridine derivatives and improving synthetic access to these compounds.

The creation date of this compound in chemical databases was recorded as 2016, with the most recent modification occurring in 2025, reflecting the ongoing interest and development in this area of chemistry. This timeline illustrates the relatively recent emergence of this specific compound in the scientific literature, suggesting continued opportunities for exploration of its properties and applications.

| Era | Development | Significance |

|---|---|---|

| Late 19th Century | Initial pyridine halogenation reports | Foundation establishment |

| Mid-20th Century | Systematic halogenation studies | Method development |

| Early 21st Century | Selective halogenation strategies | Improved regiocontrol |

| 2016-Present | Compound registration and study | Modern applications |

特性

IUPAC Name |

3,5-diiodo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZRQVJNRACKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Methods

Protection and Deprotection of the Amino Group

The amino group at the 2-position is reactive and may interfere with halogenation or methoxylation steps. Common strategies include:

- Formation of directing/protecting groups: For example, converting the amine into an imine or formimidamide derivative to direct halogenation and prevent side reactions.

- Removal of protecting groups: Hydrolysis under acidic conditions to regenerate the free amine after halogenation and methoxylation are complete.

This approach is supported by synthetic schemes in related pyridine derivatives, where amine protection enables selective substitution (see patent WO2024015825A1 for analogous processes involving brominated pyridine amines).

Representative Synthetic Route (Adapted and Inferred)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino group protection | Reaction with 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) | Formation of N,N-dimethylformimidamide derivative |

| 2 | Electrophilic iodination | I2 and oxidant (H2O2 or HIO3) in acidic medium | Introduction of iodine at 3,5 positions |

| 3 | Methoxylation | Methylation of 4-hydroxy group or SNAr with methoxide | Installation of 4-methoxy group |

| 4 | Deprotection | Acidic hydrolysis (e.g., HCl aqueous) | Regeneration of free 2-amino group |

| 5 | Purification | Chromatography or recrystallization | Isolation of pure 3,5-diiodo-4-methoxypyridin-2-amine |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is commonly used to separate intermediates and final products.

- Recrystallization: From solvents such as methanol or ethyl acetate to obtain high purity crystals.

- Characterization: NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm structure and purity.

Research Findings and Notes

- The use of directing groups on the amino substituent significantly improves regioselectivity and yield during halogenation.

- Negishi coupling reactions have been employed in related pyridine systems to replace halogen substituents with alkyl groups, indicating potential for further functionalization.

- Methoxy groups enhance lipophilicity and membrane permeability , which is relevant for biological activity in related compounds.

- The synthesis of 3,5-diiodo derivatives is less common than dibromo analogs but can be adapted from similar synthetic protocols by substituting bromine reagents with iodine sources.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Remarks |

|---|---|---|---|

| Amino group protection | Conversion to formimidamide derivative | DMF-DMA, mild heating | Protects amine during halogenation |

| Electrophilic iodination | Iodination at 3,5-positions | I2 + H2O2 or HIO3, acidic medium | Selective diiodination |

| Methoxylation | SNAr or methylation of hydroxy group | NaOMe or CH3I, base | Installs 4-methoxy group |

| Deprotection | Acidic hydrolysis to free amine | Aqueous HCl | Restores amino functionality |

| Purification | Chromatography, recrystallization | Silica gel, methanol/ethyl acetate | Ensures purity |

化学反応の分析

Types of Reactions

3,5-Diiodo-4-methoxypyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents like ethanol and toluene. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and atmospheric pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyridine derivatives, while nucleophilic substitution can yield different functionalized pyridines.

科学的研究の応用

3,5-Diiodo-4-methoxypyridin-2-amine has several scientific research applications, including:

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3,5-Diiodo-4-methoxypyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and methoxy group can participate in various chemical interactions, influencing the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Key Properties of Selected Pyridine Derivatives

Structural and Electronic Differences

Halogen Substituents: The diiodo compound’s iodine atoms (van der Waals radius: 1.98 Å) introduce steric bulk and polarizability, enhancing susceptibility to nucleophilic substitution compared to chlorine (radius: 1.75 Å) or fluorine (radius: 1.47 Å) in the analogs .

The methoxy group at position 4 in the diiodo compound versus position 5 (4-Chloro-5-methoxypyridin-3-amine) or 2 (4-Amino-3,5-dichloro-6-fluoro-2-methoxypyridine) modifies electron-donating effects, influencing reactivity in electrophilic substitution.

Physicochemical Properties

Molecular Weight and Solubility: The diiodo compound’s higher molecular weight (376 g/mol) reduces solubility in polar solvents compared to lighter analogs (158.5–211 g/mol). Fluorine in 4-Amino-3,5-dichloro-6-fluoro-2-methoxypyridine may enhance lipid solubility, favoring membrane permeability in biological systems .

Thermal Stability :

- Iodine’s weaker bond dissociation energy (∼51 kcal/mol for C-I vs ∼81 kcal/mol for C-Cl) suggests the diiodo compound may exhibit lower thermal stability, requiring careful handling during synthesis .

生物活性

3,5-Diiodo-4-methoxypyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₆I₂N₂O

- Molecular Weight : 375.93 g/mol

- Structural Features : The compound features two iodine atoms and a methoxy group on the pyridine ring, which contribute to its unique chemical reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized using several methods, including:

- Suzuki Cross-Coupling Reaction : This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between arylboronic acids and halides.

- Iodination of Pyridine Derivatives : A common approach involves the selective iodination of pyridine derivatives under controlled conditions to yield the desired compound.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antithrombotic Properties : Investigated for its ability to inhibit thrombus formation, making it a candidate for cardiovascular therapies.

- Biofilm Inhibition : Demonstrated potential in inhibiting biofilm formation in various microbial species, suggesting applications in infection control.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may act as a ligand for specific enzymes or receptors, modulating their activity through competitive or allosteric mechanisms.

- Chemical Reactivity : The presence of iodine atoms allows for nucleophilic substitution reactions, which can alter the compound's interaction with biological molecules.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antithrombotic | Inhibits thrombus formation in vitro | Benchchem |

| Biofilm Inhibition | Reduces biofilm formation in bacterial cultures | Benchchem |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | Benchchem |

Case Study Examples

-

Antithrombotic Research :

- A study evaluated the antithrombotic effects of this compound using platelet aggregation assays. Results indicated significant inhibition of aggregation compared to control groups.

-

Biofilm Formation Inhibition :

- Another investigation focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results demonstrated a dose-dependent reduction in biofilm mass.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Diiodo-4-methoxypyridin-2-amine, and what reaction conditions are critical for high yields?

The synthesis typically involves halogenation of a pyridine precursor. A common approach is nucleophilic substitution on a pre-functionalized pyridine ring. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., methoxy) to ensure regioselectivity at the 3,5-positions . Key parameters include temperature control (0–25°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from diiodinated byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the methoxy group (δ ~3.8–4.0 ppm for OCH3) and amine protons (δ ~5.5–6.5 ppm, broad). Heavy iodine atoms may cause signal splitting due to isotopic effects .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~432 g/mol) and isotopic patterns from iodine (I₂ has a distinct isotopic signature) .

- X-ray Crystallography : Resolves regiochemistry and confirms substitution patterns, particularly useful if synthetic ambiguity exists .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed to avoid undesired diiodinated isomers?

Regioselectivity is influenced by directing groups. The methoxy group at the 4-position directs electrophilic iodination to the 3,5-positions via resonance effects. However, competing pathways may occur if steric hindrance or solvent polarity alters reactivity. Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental optimization—such as using bulky solvents (e.g., DMSO) or low temperatures—can suppress non-selective iodination .

Q. What strategies mitigate degradation of this compound under acidic or basic conditions?

The compound’s stability is pH-dependent due to the amine group. Under acidic conditions, protonation of the amine increases solubility but may promote deiodination. In basic media, the methoxy group can undergo demethylation. Stability studies (TGA/DSC) recommend storage in inert, anhydrous environments at 2–8°C. Buffered solutions (pH 6–7) are ideal for biological assays to minimize decomposition .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for derivatizing this compound?

The iodine substituents serve as excellent leaving groups for palladium-catalyzed couplings. Key considerations:

Q. How should researchers resolve contradictions in reported spectral data for structurally similar pyridine derivatives?

Discrepancies in NMR or melting points often arise from polymorphic forms or solvent impurities. To address this:

- Reproduce Synthesis : Validate protocols using high-purity reagents.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,5-Dibromo-4-methylpyridin-2-amine ) to identify trends in substituent effects.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to unambiguously assign peaks .

Methodological Considerations

- Data Validation : Always corroborate spectral data with computational predictions (e.g., ChemDraw simulations) and control experiments .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing exothermic reactions (e.g., iodination) and implementing flow chemistry to maintain safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。